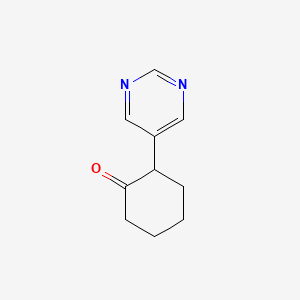

2-(Pyrimidin-5-yl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

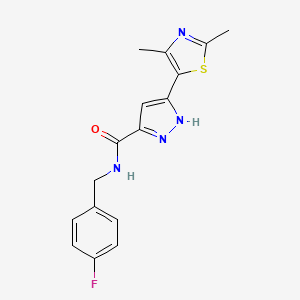

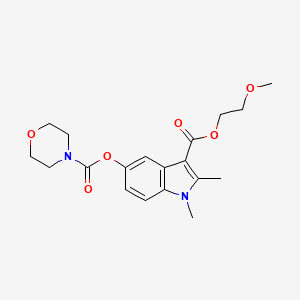

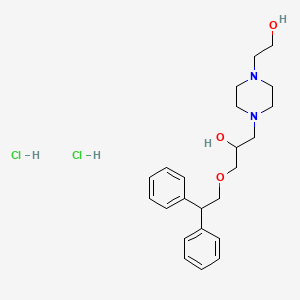

“2-(Pyrimidin-5-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-5-yl)cyclohexan-1-one” can be represented by the InChI code1S/C10H12N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9H,1-4H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyrimidin-5-yl)cyclohexan-1-one” include a molecular weight of 176.22 and a molecular formula of C10H12N2O .Scientific Research Applications

Anti-inflammatory and Analgesic Activity

A study by Badawey and El-Ashmawey (1998) on the synthesis of novel series of 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones demonstrated significant anti-inflammatory, analgesic, and antipyretic activities. The compounds showed to be more potent than reference drugs, suggesting potential therapeutic applications in managing inflammation and pain (Badawey & El-Ashmawey, 1998).

Antimicrobial and Anticancer Properties

Research by Sirakanyan et al. (2021) on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines revealed pronounced antimicrobial properties. Structure-activity relationship studies indicated the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in exhibiting activity, opening avenues for antimicrobial drug development (Sirakanyan et al., 2021).

HIV-1 Reverse Transcriptase Inhibition

Zhang et al. (2013) reported on DB-02, a C-6-Cyclohexylmethyl substituted pyrimidinone with nanomolar activity against HIV-1, demonstrating an improved sensitivity against K103N or Y181C resistant HIV-1 variants. This study indicates the potential of such compounds as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with low cytotoxicity and improved activity (Zhang et al., 2013).

Kinase Inhibitory Activity and Cellular Effects

Echalier et al. (2008) synthesized and characterized 3-(pyrimidin-4-yl)-7-azaindoles (meriolins), displaying potent inhibitory activities toward cyclin-dependent kinases (CDKs). The study provided insight into the molecular mechanism of action of this family of kinase inhibitors, suggesting their potential against diseases involving abnormal CDK regulation, including cancers (Echalier et al., 2008).

Antibacterial Agents and Enzyme Inhibitors

El-Deen et al. (2020) developed novel pyridothienopyrimidine derivatives exhibiting significant antibacterial activity, especially against Gram-negative strains. The study highlighted the compounds' ability to inhibit Escherichia coli topoisomerase II enzymes, showcasing their potential as novel antibacterial agents capable of overcoming bacterial resistance (El-Deen et al., 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They function by suppressing the activity of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators .

Result of Action

Pyrimidine derivatives are known to exhibit anti-inflammatory effects .

properties

IUPAC Name |

2-pyrimidin-5-ylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETMHVJYUXROTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)cyclohexan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![3-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)